molecular formula C9H10ClN B3016825 1-Phenylprop-2-yn-1-amine hydrochloride CAS No. 157022-35-0; 50874-15-2

1-Phenylprop-2-yn-1-amine hydrochloride

Cat. No.: B3016825
CAS No.: 157022-35-0; 50874-15-2
M. Wt: 167.64
InChI Key: LEEITMHLSCHFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylprop-2-yn-1-amine hydrochloride (CAS 157022-35-0) is a chemical compound of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C₉H₁₀ClN and a molecular weight of 167.64 g/mol, this compound features a propargylamine group attached to a phenyl ring . This propargylamine scaffold is a key pharmacophore in several biologically active molecules and is notably found in compounds like selegiline, a monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's and Alzheimer's disease . Independent of MAO inhibition, the propargylamine group itself is associated with neuroprotective effects, making this compound a valuable building block for investigating new neurotherapeutic agents . The compound is provided as the hydrochloride salt to enhance its stability and solubility. It requires specific storage conditions to maintain integrity; it should be kept in a dark place under an inert atmosphere at 2-8°C . Researchers utilize this compound primarily as a synthetic intermediate in metal-catalyzed reactions, such as those employing ruthenium catalysts, for the construction of more complex antidepressant and neuroprotective molecules . As a standard safety precaution, researchers should handle this material with care and refer to the relevant Safety Data Sheet for detailed hazard information . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-phenylprop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h1,3-7,9H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEITMHLSCHFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157022-35-0
Record name 1-phenylprop-2-yn-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Structural and Electronic Differences

  • Aromatic vs.
  • Chirality : The (R)-configuration in (R)-2-methyl-1-(p-tolyl)propan-1-amine hydrochloride highlights the role of stereochemistry in biological activity, a feature absent in the achiral 1-phenylprop-2-yn-1-amine .
  • Electron-Withdrawing Groups: The fluorine atom in 1-fluoro-2-methylpropan-2-amine hydrochloride increases polarity and resistance to oxidative degradation compared to the non-halogenated target compound .

Physicochemical Properties

  • Solubility : The phenyl group in this compound likely reduces aqueous solubility compared to smaller analogs like allyl-prop-2-ynyl-amine hydrochloride.
  • Thermal Stability : Propargylamines with aromatic substituents (e.g., 1-phenylprop-2-yn-1-amine) exhibit higher thermal stability due to resonance stabilization, whereas allyl derivatives may decompose at lower temperatures .

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